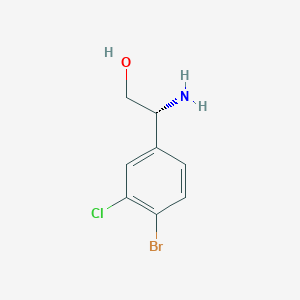
(R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-chlorobenzaldehyde.
Step 1: The aldehyde undergoes a reductive amination with an appropriate amine, such as ®-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Step 2: The resulting intermediate is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired (2R)-2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reagents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of (2R)-2-amino-2-(4-bromo-3-chlorophenyl)acetaldehyde.
Reduction: Formation of (2R)-2-amino-2-(4-bromo-3-chlorophenyl)ethanol.
Substitution: Formation of (2R)-2-amino-2-(4-methoxy-3-chlorophenyl)ethan-1-ol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. The substituted phenyl ring contributes to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- (2R)-2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol
- (2R)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol
- (2R)-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol
Uniqueness:
- The presence of both bromine and chlorine atoms on the phenyl ring provides unique electronic and steric properties.
- The specific stereochemistry (2R) contributes to its distinct biological activity and interactions.
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-bromo-3-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
MAQPLFXZWZJVQQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















